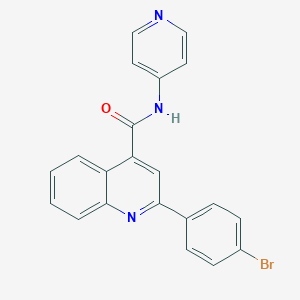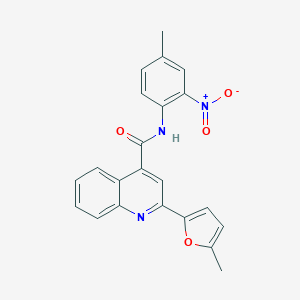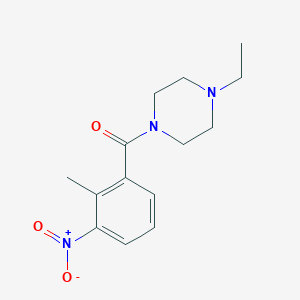![molecular formula C17H13Cl2NO4 B442508 5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide](/img/structure/B442508.png)
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and furylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2-furylmethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furylmethyl groups may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-dichlorophenoxy)methyl]-N-(2-thienylmethyl)-2-furamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to the presence of both dichlorophenoxy and furylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13Cl2NO4 |
|---|---|
Molecular Weight |
366.2g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO4/c18-11-3-5-14(19)16(8-11)23-10-13-4-6-15(24-13)17(21)20-9-12-2-1-7-22-12/h1-8H,9-10H2,(H,20,21) |
InChI Key |
VJWXVTHVVNXPQH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442432.png)
![2-(2,4-Dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B442435.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B442437.png)
![Methyl 2-(cinnamoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442438.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B442440.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442442.png)

![N,N'-(3,3'-DIMETHYL-4,4'-BIPHENYLDIYL)BIS[2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B442445.png)
![(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442446.png)
![2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B442447.png)

